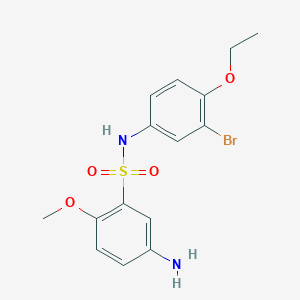

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the sulfonamide class, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the bromination of 4-ethoxyaniline to produce 3-bromo-4-ethoxyaniline. This intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophilic substitution with various nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzene derivatives.

Applications De Recherche Scientifique

Medicinal Applications

- Anticancer Activity : Research indicates that sulfonamide derivatives, including this compound, exhibit potential anticancer properties. A study highlighted the design of chalcone-sulfonamide hybrids, which demonstrated synergistic effects against cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance cytotoxicity against tumors .

- Antimicrobial Properties : Sulfonamides are known for their antimicrobial activity. This specific compound may be investigated for its efficacy against various bacterial strains, contributing to the development of new antibiotics in response to rising antibiotic resistance.

- Enzyme Inhibition Studies : The compound could serve as an inhibitor for specific enzymes involved in metabolic pathways, potentially providing insights into disease mechanisms or therapeutic targets.

Case Study 1: Anticancer Activity

A study conducted on a series of sulfonamide derivatives, including 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide, showed promising results in inhibiting cancer cell proliferation. The derivatives were tested against several cancer cell lines, demonstrating a dose-dependent response with IC50 values indicating significant cytotoxicity .

Case Study 2: Enzyme Inhibition

In a separate investigation focused on enzyme inhibition, the compound was evaluated for its ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes and diseases. The results indicated that modifications to the sulfonamide group could enhance binding affinity and selectivity towards the target enzyme .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of sulfonamides. For instance:

- Structural Variability : Modifying substituents on the aromatic rings can lead to improved pharmacological profiles.

- Synergistic Effects : Combining sulfonamides with other pharmacophores may yield compounds with enhanced therapeutic efficacy.

Mécanisme D'action

The mechanism by which 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

2-Bromo-N-(4-ethoxyphenyl)benzamide

Uniqueness: 5-Amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with various biological targets also sets it apart from similar compounds.

Activité Biologique

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities. This article will explore its biological properties, including antibacterial, antifungal, and anticancer activities, based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₅BrN₂O₃S

- Molecular Weight : 322.23 g/mol

Sulfonamides, including this compound, typically function by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby blocking the synthesis of folate necessary for nucleic acid production in bacteria.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a candidate for developing new antibacterial agents.

Antifungal Activity

The compound also shows promise in antifungal applications. In vitro assays have demonstrated effectiveness against common fungal strains such as Candida albicans. The antifungal activity is believed to be due to the disruption of fungal cell wall synthesis or function.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. For example, compounds with structural similarities to this compound have been evaluated for their cytotoxic effects on cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 20 |

The mechanism of action in cancer cells often involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Case Studies and Research Findings

- Antibacterial Evaluation : A study conducted on a series of sulfonamide derivatives showed that modifications at the aromatic ring significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assessment : In a comparative analysis, the cytotoxicity of several sulfonamide derivatives was evaluated using the MTT assay. Results indicated that compounds with bromine and ethoxy substitutions exhibited higher cytotoxicity against various cancer cell lines .

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to target enzymes involved in bacterial metabolism. These studies suggest a strong interaction with dihydropteroate synthase, confirming its potential as an antibacterial agent .

Propriétés

IUPAC Name |

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O4S/c1-3-22-13-7-5-11(9-12(13)16)18-23(19,20)15-8-10(17)4-6-14(15)21-2/h4-9,18H,3,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQRIOMALFYHQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.